4-Bromopyrazolo[1,5-a]pyridin-2-amine
Overview
Description
4-Bromopyrazolo[1,5-a]pyridin-2-amine is a compound with the CAS Number: 1404309-51-8 and a linear formula of C7H6BRN3 . It is a yellow solid and is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Molecular Structure Analysis
The molecular structure of 4-Bromopyrazolo[1,5-a]pyridin-2-amine is represented by the Inchi Code: 1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10) .Physical And Chemical Properties Analysis
4-Bromopyrazolo[1,5-a]pyridin-2-amine is a yellow solid with a molecular weight of 212.05 . It should be stored at 0-8°C .Scientific Research Applications
Heterocyclic Compound Synthesis
A foundational application of 4-Bromopyrazolo[1,5-a]pyridin-2-amine is in the synthesis of novel heterocyclic compounds. These compounds are crucial in pharmaceutical research for their potential as therapeutic agents. For instance, Abdelriheem, Zaki, and Abdelhamid (2017) describe the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocycles, emphasizing their antitrypanosomal activity and potential in purine biochemical reactions (Abdelriheem et al., 2017). Similarly, the work by Abdel‐Latif et al. (2019) focuses on using related pyrazolopyridine derivatives to construct polyheterocyclic ring systems, further highlighting the chemical versatility and potential pharmacological applications of these compounds (Abdel‐Latif et al., 2019).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 4-Bromopyrazolo[1,5-a]pyridin-2-amine have been synthesized for their potential biological activities. Kumar et al. (2003) developed a PET ligand for imaging CRF1 receptors, showcasing the application of these compounds in neurobiological research and potential diagnostic use (Kumar et al., 2003). Another significant application is found in the synthesis of fluorescent heterocycles by Patil, Shelar, and Toche (2011), where the photophysical properties of pyrazolopyridine derivatives were studied for potential use in material sciences and as fluorescent markers in biological research (Patil et al., 2011).
Biological Activities and Material Science
The exploration of biological activities of pyrazolopyridine derivatives extends to their antimicrobial and antitumor potentials. Ahmad et al. (2017) demonstrate the synthesis of novel pyridine derivatives with antibacterial and anti-thrombolytic properties, indicating their potential in medical treatments (Ahmad et al., 2017). Moreover, Nishigaya et al. (2014) highlight a straightforward method for accessing aminopyrazolo[1,5-a]pyridines, emphasizing the ease of synthesis for these compounds with possible applications in various research fields (Nishigaya et al., 2014).
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which 4-Bromopyrazolo[1,5-a]pyridin-2-amine belongs, have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . The growing wealth of pyrazolo[1,5-a]pyrimidine analogs focuses on synthetic strategies in recent years .
properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMBISQBDZHRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1404309-51-8 | |
Record name | 4-bromopyrazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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